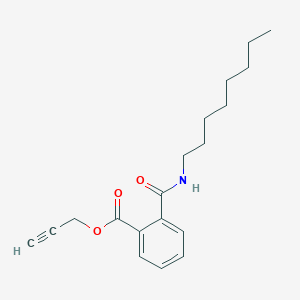
Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a prop-2-yn-1-yl group and an octylcarbamoyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate typically involves the esterification of 2-(octylcarbamoyl)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under appropriate conditions, often involving hydrogenation catalysts, to yield reduced derivatives.
Substitution: The benzoate core can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: Reduced forms of the prop-2-yn-1-yl group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo click chemistry reactions makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in drug delivery systems. Its structure allows for the attachment of therapeutic agents, facilitating targeted delivery to specific cells or tissues.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming covalent bonds with target molecules. This interaction can lead to the modification of proteins or other biomolecules, affecting their function and activity. The octylcarbamoyl group may enhance the compound’s hydrophobicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparison with Similar Compounds
Prop-2-yn-1-yl benzoate: Lacks the octylcarbamoyl group, making it less hydrophobic and potentially less effective in certain applications.
2-(Octylcarbamoyl)benzoic acid: Lacks the prop-2-yn-1-yl group, limiting its ability to participate in click chemistry reactions.
Prop-2-yn-1-yl 4-(octylcarbamoyl)benzoate: Similar structure but with the octylcarbamoyl group at a different position, which may affect its reactivity and applications.
Uniqueness: Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate is unique due to the presence of both the prop-2-yn-1-yl and octylcarbamoyl groups. This combination allows for versatile chemical reactivity and enhanced hydrophobicity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
prop-2-ynyl 2-(octylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-5-6-7-8-11-14-20-18(21)16-12-9-10-13-17(16)19(22)23-15-4-2/h2,9-10,12-13H,3,5-8,11,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUWOFPAHLUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














